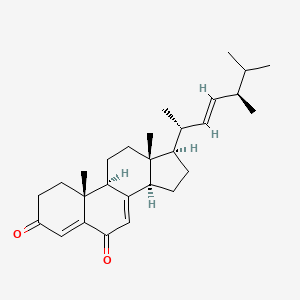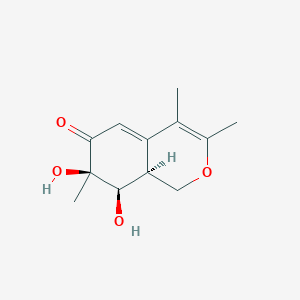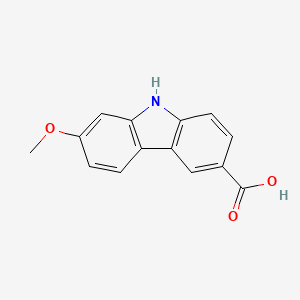
Pinguisenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pinguisenol is a sesquiterpenoid. It has a role as a metabolite.
科学的研究の応用
Total Synthesis of Pinguisenol
Pinguisenol, a sesquiterpene, has been a subject of interest in synthetic chemistry due to its complex molecular structure. Researchers have developed methods for the total synthesis of pinguisenol. For instance, Srikrishna and Vijaykumar (2000) described the enantiospecific total synthesis of (+)-pinguisenol, highlighting techniques like the orthoester Claisen rearrangement and intramolecular cyclopropanation (Srikrishna & Vijaykumar, 2000). Similarly, Shiina et al. (2007) achieved the total synthesis of pinguisane-type sesquiterpenoids, including pinguisenol, using the Mukaiyama aldol reaction and Diels–Alder dimerization reaction (Shiina et al., 2007).
Synthesis Techniques and Chemical Analysis
Various studies have explored different synthesis techniques and chemical analyses of pinguisenol. Yadav et al. (2017) developed an enantioselective approach to pinguisane sesquiterpenes, including pinguisenol, utilizing key reactions like regioselective thioketal protection and stereoselective cyclopropanation (Yadav et al., 2017). Harada et al. (2002) accomplished the efficient synthesis of 7-O-methyldehydropinguisenol, a variant of pinguisenol, using palladium-catalyzed 1,7-enyne cycloisomerization (Harada et al., 2002).
Potential Bioindicator Applications
In the context of environmental studies, Orchomenella pinguis, a benthic amphipod, has been suggested as a potential bioindicator for contamination in the Arctic. This highlights the indirect association of pinguisenol with ecological research, emphasizing the significance of such compounds in understanding environmental impacts (Bach et al., 2009).
特性
製品名 |
Pinguisenol |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(1R,3aS,4S,5S,7aS)-5-ethenyl-1,3a,4,7a-tetramethyl-1,2,3,4,6,7-hexahydroinden-5-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(16)10-9-13(4)11(2)7-8-14(13,5)12(15)3/h6,11-12,16H,1,7-10H2,2-5H3/t11-,12+,13+,14+,15-/m1/s1 |
InChIキー |
TUCSIUBDOHTKKQ-CAEXGNQWSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@]1(CC[C@@]([C@H]2C)(C=C)O)C)C |
正規SMILES |
CC1CCC2(C1(CCC(C2C)(C=C)O)C)C |
同義語 |
pinguisenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-3,5-dicarboxylic acid](/img/structure/B1248502.png)

![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)




![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)



![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)
